molecular formula C18H28N4O3S B5515458 (4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[(3-propyl-1H-pyrazol-5-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide

(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[(3-propyl-1H-pyrazol-5-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide

Cat. No. B5515458
M. Wt: 380.5 g/mol
InChI Key: CGKOSDXOWTZMCU-SJORKVTESA-N
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Description

Synthesis Analysis

The synthesis of complex organic molecules like this one typically involves multi-step reactions, often starting from simpler organic compounds. For example, Ahmad et al. (2019) describe a multi-step synthesis starting with methyl anthranilate, involving N-benzylation and N-methylation reactions, followed by ring closure to form related compounds (Ahmad et al., 2019). Although this doesn't describe the exact synthesis of the compound , it provides insight into the complexity and steps involved in synthesizing similar molecules.

Molecular Structure Analysis

The molecular structure of complex organic compounds is often elucidated using techniques like X-ray diffraction analysis and NMR spectroscopy. Chimichi et al. (1996) utilized NMR spectroscopy and X-ray diffraction analysis to elucidate the structure of related compounds, demonstrating the importance of these techniques in understanding molecular structure (Chimichi et al., 1996).

Chemical Reactions and Properties

Chemical reactions involving such compounds can include various substitutions and condensation reactions. Salem et al. (2016) reported on the synthesis of novel compounds through reactions involving 2-bromo-1-(1H-pyrazol-4-yl)ethanone, a step that could be similar in the synthesis of the compound (Salem et al., 2016).

Scientific Research Applications

Synthesis and Structural Analysis

The scientific research involving the specific compound (4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[(3-propyl-1H-pyrazol-5-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide primarily focuses on its synthesis and potential applications in various fields. One significant area of study is the synthesis of pyrazoles with functionalized substituents at C3 and C5, which are crucial for creating ligands that may have hydrogen bonding capabilities due to the available nitrogen atom not bound to the metal. This structural characteristic is vital for the development of new materials and catalysts (Grotjahn et al., 2002).

Antimicrobial and Anti-inflammatory Applications

Research has also explored the synthesis and biological evaluation of heterocyclic compounds based on pyrazole derivatives for their antimicrobial and anti-inflammatory properties. These studies involve the creation of novel molecular structures that could potentially lead to the development of new therapeutic agents (Kendre et al., 2015).

Molecular Docking and Inhibitory Activity

Another area of interest is the synthesis and molecular docking analysis of compounds for inhibitory activity against specific enzymes, such as monoamine oxidase. These studies are essential for understanding the interaction between synthesized compounds and biological targets, which can inform the development of drugs with selective inhibitory effects (Ahmad et al., 2019).

Synthesis of Heterocycles for Pharmacological Activities

The efficient synthesis of novel furo[3,2-e]pyrazolo[3,4-b]pyrazines and related heterocycles has been a focus, aiming to investigate their potential pharmacological activities in future studies. This research is foundational for the discovery of new molecules with therapeutic benefits (El‐dean et al., 2018).

Development of Catalytic and Material Science Applications

Studies have also been conducted on the synthesis of heterocycles with masked or unmasked aldehyde functionality, which are valuable in catalytic and material science applications. These compounds serve as precursors for the synthesis of a variety of heterocyclic compounds, demonstrating the versatility and potential utility of the (4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[(3-propyl-1H-pyrazol-5-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide and its derivatives in scientific research (Mahata et al., 2003).

properties

IUPAC Name

[(4aR,7aS)-1-(3-methylbut-2-enyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(5-propyl-1H-pyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O3S/c1-4-5-14-10-15(20-19-14)18(23)22-9-8-21(7-6-13(2)3)16-11-26(24,25)12-17(16)22/h6,10,16-17H,4-5,7-9,11-12H2,1-3H3,(H,19,20)/t16-,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKOSDXOWTZMCU-SJORKVTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=NN1)C(=O)N2CCN(C3C2CS(=O)(=O)C3)CC=C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=CC(=NN1)C(=O)N2CCN([C@H]3[C@@H]2CS(=O)(=O)C3)CC=C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4aR,7aS)-1-(3-methylbut-2-enyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(5-propyl-1H-pyrazol-3-yl)methanone

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